Cas no 118165-02-9 (4-(3-methylphenyl)oxolan-2-one)

4-(3-methylphenyl)oxolan-2-one 化学的及び物理的性質
名前と識別子
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- 4-(3-methylphenyl)oxolan-2-one
- EN300-1452188
- 118165-02-9
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- インチ: 1S/C11H12O2/c1-8-3-2-4-9(5-8)10-6-11(12)13-7-10/h2-5,10H,6-7H2,1H3
- InChIKey: LQKJPISTWWPOJE-UHFFFAOYSA-N
- SMILES: O1C(CC(C2C=CC=C(C)C=2)C1)=O
計算された属性
- 精确分子量: 176.083729621g/mol
- 同位素质量: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 26.3Ų
4-(3-methylphenyl)oxolan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452188-10000mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 10000mg |
$3191.0 | 2023-09-29 | ||
Enamine | EN300-1452188-250mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 250mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1452188-50mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 50mg |
$624.0 | 2023-09-29 | ||
Enamine | EN300-1452188-100mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 100mg |
$653.0 | 2023-09-29 | ||
Enamine | EN300-1452188-1.0g |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1452188-5000mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 5000mg |
$2152.0 | 2023-09-29 | ||
Enamine | EN300-1452188-500mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 500mg |
$713.0 | 2023-09-29 | ||
Enamine | EN300-1452188-1000mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 1000mg |
$743.0 | 2023-09-29 | ||
Enamine | EN300-1452188-2500mg |
4-(3-methylphenyl)oxolan-2-one |
118165-02-9 | 2500mg |
$1454.0 | 2023-09-29 |
4-(3-methylphenyl)oxolan-2-one 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-(3-methylphenyl)oxolan-2-oneに関する追加情報
4-(3-Methylphenyl)oxolan-2-one: A Comprehensive Overview
4-(3-Methylphenyl)oxolan-2-one, also known by its CAS number 118165-02-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to 4-(3-Methylphenyl)oxolan-2-one, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 4-(3-Methylphenyl)oxolan-2-one is characterized by a cyclic ketone group fused with a substituted aromatic ring. The presence of the methyl group at the 3-position of the phenyl ring introduces steric and electronic effects that influence the compound's reactivity and stability. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical reactions and biological systems. For instance, researchers have explored the role of the methyl group in modulating the compound's solubility and bioavailability, which are critical factors in drug design.
One of the key areas of research on 4-(3-Methylphenyl)oxolan-2-one involves its synthesis. Traditional methods often rely on multi-step processes involving Friedel-Crafts acylation or other electrophilic aromatic substitution reactions. However, recent advancements have focused on developing more efficient and environmentally friendly synthesis routes. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These innovations not only enhance the practicality of producing 4-(3-Methylphenyl)oxolan-2-one but also align with the growing demand for sustainable chemical practices.
The application of 4-(3-Methylphenyl)oxolan-2-one extends beyond traditional chemical synthesis. Its unique properties make it a valuable intermediate in the pharmaceutical industry, particularly in the development of bioactive compounds. Recent studies have demonstrated its potential as a building block for designing anti-inflammatory and anticancer agents. For instance, researchers have explored its role in constructing heterocyclic frameworks that exhibit promising biological activities. These findings underscore the importance of 4-(3-Methylphenyl)oxolan-2-one as a versatile tool in drug discovery.
In addition to its pharmacological applications, 4-(3-Methylphenyl)oxolan-2-one has also found relevance in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Recent research has highlighted its potential as a precursor for synthesizing metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis. These applications further emphasize the versatility of 4-(3-Methylphenyl)oxolan-2-one across diverse scientific disciplines.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(3-Methylphenyl)oxolan-2-one. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties due to conjugation between the aromatic ring and the ketone group. These findings have implications for understanding its interaction with biological targets and its role in chemical reactions. Furthermore, machine learning techniques are being employed to predict its behavior under various conditions, paving the way for more efficient experimental designs.
In conclusion, 4-(3-Methylphenyl)oxolan-2-one (CAS No: 118165-02-9) is a compound with multifaceted applications and intriguing chemical properties. Its structural features, synthesis methods, and biological activities continue to be explored by researchers worldwide. As advancements in chemistry and technology unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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